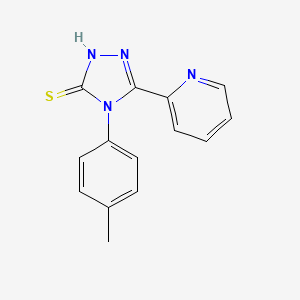

![molecular formula C19H18N4O6 B2774828 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate CAS No. 478046-40-1](/img/structure/B2774828.png)

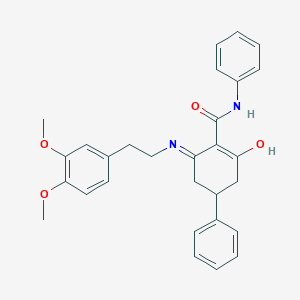

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino methanesulfonate” is similar to the one you’re interested in . It has a CAS Number of 478078-71-6 and a linear formula of C13H15N3O7S .

Molecular Structure Analysis

The InChI code for “[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate” is 1S/C19H18N4O6/c24-19(20-13-6-2-1-3-7-13)29-21-17-9-5-4-8-15(17)16-11-10-14(22(25)26)12-18(16)23(27)28/h1-3,6-7,10-12,21H,4-5,8-9H2,(H,20,24) .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 398.38 . It’s a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Thin Layer Chromatography in Protein Sequencing

The dinitrophenyl (DNP) derivatives of amino acids have been instrumental in protein sequencing, a technique pivotal for understanding protein structures and functions. DNP derivatives, utilized since the sequencing of insulin by Sanger, are identified using thin layer chromatography (TLC), a method praised for its simplicity and efficiency. This application highlights the importance of dinitrophenyl derivatives in biochemical research, particularly in protein sequencing and the identification of amino acid sequences within proteins (Bhushan & Reddy, 1989).

Novel Synthetic Opioids

The compound MT-45, structurally related to cyclohexyl and phenyl compounds, demonstrates the potential chemical versatility of similar structures for creating novel psychoactive substances. Although MT-45 is primarily studied for its opioid-like effects, the research underscores the broader implications of manipulating such chemical structures for developing new pharmacological agents. This case illustrates the intersection of synthetic chemistry and pharmacology, with applications in drug development and the assessment of drug abuse potential (Siddiqi et al., 2015).

Antineoplastic Agent Development

The exploration of benzylidene derivatives highlights the role of structural chemistry in discovering and developing potential antineoplastic (anti-cancer) agents. This research domain showcases how chemical entities with specific configurations, such as cyclohexylidene and phenyl groups, can be pivotal in creating compounds with significant cytotoxic properties against cancer cells. The ability of these molecules to induce apoptosis and affect mitochondrial functions is a testament to the chemical versatility and therapeutic potential of such compounds (Hossain et al., 2020).

Environmental and Toxicological Studies

Dinitrophenolic compounds, including those structurally related to the compound , have been studied for their environmental impact and toxicity, particularly concerning male reproductive health. This research area demonstrates the environmental and health implications of chemical compounds, contributing to risk assessments and safety regulations. Understanding the toxicological profiles of such compounds is crucial for their safe handling and disposal, as well as for evaluating potential environmental hazards (Matsumoto et al., 2008).

Safety and Hazards

The related compound “[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-ethylcarbamate” has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H312, and H332, which indicate that it’s harmful if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O6/c24-19(20-13-6-2-1-3-7-13)29-21-17-9-5-4-8-15(17)16-11-10-14(22(25)26)12-18(16)23(27)28/h1-3,6-7,10-12,15H,4-5,8-9H2,(H,20,24)/b21-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHSTQYYHUDJEI-HEHNFIMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NOC(=O)NC2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N\OC(=O)NC2=CC=CC=C2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2774747.png)

![1-Fluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B2774759.png)

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774765.png)

![3-butyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2774767.png)